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molecular formula C15H12N4 B5626804 2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B5626804
M. Wt: 248.28 g/mol
InChI Key: XGFNYRLYWZRFSQ-UHFFFAOYSA-N
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Patent
US05059691

Procedure details

A mixture of 4.88 g of 5-amino-3-methyl-4-pyrazolecarbonitrile and 8.61 g of 3-(1-pyrrolidinyl)crotonophenone in 50 ml of glacial acetic acid is stirred and heated at reflux for 6 hours. The reaction mixture is cooled and the procedure described in Example 2 is then followed to obtain 7.77 g of the desired product, mp 175°-177° C.
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:6][N:5]=[C:4]([CH3:7])[C:3]=1[C:8]#[N:9].N1(/[C:15](/[CH3:25])=[CH:16]\[C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=O)CCCC1>C(O)(=O)C>[CH3:7][C:4]1[C:3]([C:8]#[N:9])=[C:2]2[N:1]=[C:15]([CH3:25])[CH:16]=[C:17]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[N:6]2[N:5]=1

Inputs

Step One
Name
Quantity
4.88 g
Type
reactant
Smiles
NC1=C(C(=NN1)C)C#N
Name
Quantity
8.61 g
Type
reactant
Smiles
N1(CCCC1)\C(=C/C(=O)C1=CC=CC=C1)\C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled

Outcomes

Product
Name
Type
product
Smiles
CC1=NN2C(N=C(C=C2C2=CC=CC=C2)C)=C1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.77 g
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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